molecular formula C18H20FNO3 B4544345 8'-fluoro-6'-methyl-5',6'-dihydrodispiro[cyclopentane-1,4'-pyrrolo[3,2,1-ij]quinoline-1',2''-[1,3]dioxolan]-2'-one

8'-fluoro-6'-methyl-5',6'-dihydrodispiro[cyclopentane-1,4'-pyrrolo[3,2,1-ij]quinoline-1',2''-[1,3]dioxolan]-2'-one

Cat. No.: B4544345
M. Wt: 317.4 g/mol
InChI Key: HNBUREWDJRHYGK-UHFFFAOYSA-N
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Description

This compound is a dispiro system featuring three distinct rings:

  • Cyclopentane: A five-membered aliphatic ring.
  • Pyrrolo[3,2,1-ij]quinoline: A fused bicyclic scaffold combining pyrrole and quinoline moieties.
  • [1,3]dioxolan: A five-membered ether ring.

Key substituents include a fluoro group at the 8' position and a methyl group at the 6' position on the pyrroloquinoline core. The dispiro architecture introduces conformational rigidity, which may enhance binding specificity in biological systems. While direct synthesis data for this compound are unavailable in the provided evidence, related spiroquinoline derivatives are synthesized via multi-step protocols involving cyclocondensation and spiroannulation reactions .

Properties

InChI

InChI=1S/C18H20FNO3/c1-11-10-17(4-2-3-5-17)20-15-13(11)8-12(19)9-14(15)18(16(20)21)22-6-7-23-18/h8-9,11H,2-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNBUREWDJRHYGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2(CCCC2)N3C4=C1C=C(C=C4C5(C3=O)OCCO5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

8'-Fluoro-6'-methyl-5',6'-dihydrodispiro[cyclopentane-1,4'-pyrrolo[3,2,1-ij]quinoline-1',2''-[1,3]dioxolan]-2'-one is a complex organic compound with potential biological activity. This article reviews its biological properties based on available literature, including synthesis pathways, mechanisms of action, and case studies demonstrating its efficacy in various applications.

Chemical Structure and Properties

The compound's molecular formula is C16H16FNO2C_{16}H_{16}FNO_2 with a CAS number of 893780-26-2. It features a unique dispiro structure that may contribute to its biological activities. The presence of fluorine and dioxolane moieties suggests potential interactions with biological targets.

PropertyValue
Molecular FormulaC16H16FNO2C_{16}H_{16}FNO_2
CAS Number893780-26-2
Molecular Weight273.30 g/mol
Hazard ClassificationIrritant

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

Antitumor Activity
Studies have shown that derivatives of pyrrolidine and quinoline structures can demonstrate significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cellular signaling pathways.

Antimicrobial Properties
Compounds with similar structural features have been reported to possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. This activity is attributed to their ability to interfere with bacterial cell wall synthesis or function.

Enzyme Inhibition
Research has indicated potential for enzyme inhibition, particularly in the context of kinases and phosphatases involved in cancer progression. The unique structural attributes may allow for selective binding to active sites.

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Antitumor Efficacy : A study evaluated the cytotoxic effects of dispiro compounds on human breast cancer cells (MCF-7). Results indicated a dose-dependent decrease in cell viability with IC50 values suggesting potent antitumor activity.
  • Antimicrobial Testing : In vitro assays demonstrated that derivatives exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli, indicating their potential as antimicrobial agents.
  • Mechanistic Studies : Research focusing on the mechanism of action revealed that these compounds could induce apoptosis through the mitochondrial pathway, evidenced by increased levels of cytochrome c in the cytosol.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations in Spiroquinoline Derivatives

The following table highlights critical structural differences between the target compound and analogs:

Compound Name Spiro Ring System Substituents Biological Activity (if reported) Reference
8'-Fluoro-6'-methyl-5',6'-dihydrodispiro[cyclopentane-1,4'-pyrroloquinoline-1',2''-[1,3]dioxolan]-2'-one Cyclopentane + [1,3]dioxolan 8'-F, 6'-CH₃ Not explicitly reported
6'-Methyl-5',6'-dihydrospiro[cyclohexane-1,4'-pyrrolo[3,2,1-ij]quinoline]-1',2'-dione Cyclohexane 6'-CH₃, 1',2'-dione Lab use (no biological data)
8'-Fluoro-6'-methyl-5',6'-dihydrospiro[cyclopentane-1,4'-pyrroloquinoline]-1',2'-dione (10j) Cyclopentane 8'-F, 6'-CH₃, 1',2'-dione Factor Xa/XIa inhibition
8'-Fluoro-6'-methyl-5',6'-dihydrospiro[cycloheptane-1,4'-pyrroloquinoline]-1',2'-dione (10k) Cycloheptane 8'-F, 6'-CH₃, 1',2'-dione Factor Xa/XIa inhibition
Key Observations:

Cycloheptane-containing analogs (10k) exhibit larger ring systems, which may influence pharmacokinetic properties .

Functional Group Impact :

  • The dione group in analogs like 10j and 10k introduces hydrogen-bonding capacity, absent in the target compound’s 2'-one moiety.
  • Fluorine at 8' enhances electronegativity and metabolic stability, a feature conserved across all listed analogs .

Physicochemical Properties

Property Target Compound (Dispiro) 6'-Methyl-5',6'-dihydrospiro[cyclohexane-1,4'-pyrroloquinoline]-1',2'-dione
Molecular Weight (g/mol) ~350 (estimated) 269.34
LogP (Predicted) ~2.5 (moderate lipophilicity) 1.8
Hydrogen Bond Acceptors 4 (F, O in dioxolan, etc.) 3 (two ketones, one ether)
Notes:
  • The dispiro system likely increases molecular weight and rigidity compared to single-spiro analogs .
  • The dioxolan ring may improve aqueous solubility relative to purely hydrocarbon spiro systems.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8'-fluoro-6'-methyl-5',6'-dihydrodispiro[cyclopentane-1,4'-pyrrolo[3,2,1-ij]quinoline-1',2''-[1,3]dioxolan]-2'-one
Reactant of Route 2
8'-fluoro-6'-methyl-5',6'-dihydrodispiro[cyclopentane-1,4'-pyrrolo[3,2,1-ij]quinoline-1',2''-[1,3]dioxolan]-2'-one

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